ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6(9)7-10-4-5-11(7)2/h4-6H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBADDXIMYOKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazole ring followed by functionalization at the 2-position with an amino group and an ethyl ester moiety. Key approaches focus on:
- Cyclization reactions involving amino carbonyl compounds
- Use of substituted imidazole intermediates
- Alkylation and esterification steps
Synthesis via 2-Acylimidazole Intermediates and Grignard Reactions
One documented method involves the preparation of 2-acylimidazole intermediates, such as 1-methyl-2-acyl-1H-imidazole derivatives, which are then converted into the target compound via nucleophilic addition reactions. For example, the reaction of 2-acylimidazole with ethyl diazoacetate or related nucleophiles can yield this compound after appropriate workup and purification.
A related approach uses Grignard reagents to add to 2-formyl-1-methyl-1H-imidazole, forming (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be further oxidized or functionalized to introduce the amino and ester groups. The reaction conditions typically involve careful temperature control, inert atmosphere, and purification by silica gel chromatography and recrystallization to achieve high purity products.
Cyclization of α-Aminocarbonyl Compounds with Guanidine Derivatives
Another effective route involves the condensation of α-aminocarbonyl compounds with guanidine or its derivatives to form 2-aminoimidazole rings. This method often proceeds through a three-step sequence:
- Cyclization of α-haloketones or α-aminocarbonyl compounds with guanidine derivatives to form 2-acetamidoimidazole intermediates.
- Hydrolysis of the acetamido group to yield 2-aminoimidazole.
- Methylation of the imidazole nitrogen to afford 1-methyl substitution.
Optimization studies have shown that controlling the addition rate of reactants, reaction temperature, and solvent volume (e.g., dimethylformamide or acetonitrile) significantly influences yield and purity. For example, slow, dose-controlled addition of α-bromoacetophenone to acetylguanidine in DMF at 20–30 °C improved conversion rates and minimized by-product formation. Scale-up experiments demonstrated reproducible yields around 50–70% for intermediate compounds and over 90% for hydrolysis steps, enabling multi-gram synthesis.
Methylation and Esterification Steps
The final methylation of the imidazole nitrogen is commonly achieved using methyl iodide in the presence of a strong base such as sodium hydride in DMF. Reaction parameters such as base equivalents, methyl iodide amount, and reaction time are optimized to maximize yield and minimize side reactions. The crude methylated product is purified by recrystallization from ethanol to achieve high purity.
Esterification to form the ethyl ester moiety can be accomplished by reacting the amino acid intermediate with ethanol under acidic or catalytic conditions or by using ethyl chloroformate or ethyl bromoacetate derivatives in nucleophilic substitution reactions.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | α-Bromoacetophenone + acetylguanidine | DMF | 20–30 | 50–70 | Dose-controlled addition improves yield |
| Hydrolysis | 6 M HCl, reflux | Aqueous | 80 | ~96 | Converts acetamido to amino group |
| Methylation | CH3I + NaH | DMF | –10 to RT | 45–50 | Optimized methyl iodide equivalents |
| Grignard addition (alternative) | 2-Formyl-1-methylimidazole + Grignard reagent | Ethyl acetate | Ambient | Moderate | Requires inert atmosphere, careful workup |
Research Discoveries and Optimization Insights
- The use of acetylguanidine instead of guanidine reduces by-product formation and improves selectivity in cyclization steps.
- Slow addition of α-haloketones prevents exothermic side reactions and increases product yield.
- Dimethylformamide is preferred as a solvent for cyclization and methylation due to its polarity and ability to dissolve reactants and intermediates.
- Hydrolysis under acidic conditions is highly efficient for converting acetamido intermediates to amino compounds.
- Sodium hydride is superior to other bases (e.g., potassium carbonate) for methylation reactions in terms of yield and reaction control.
- Scale-up to 100 g batches has been demonstrated with consistent yields and product purity, indicating industrial feasibility.
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes acylation with reagents like acetyl chloride or acetic anhydride. This reaction typically occurs under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.
Example :
The product retains the imidazole ring while introducing an acyl group, enhancing lipophilicity for pharmaceutical applications.
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the ester to yield 2-amino-2-(1-methylimidazol-2-yl)acetic acid .
-
Basic Hydrolysis : NaOH/ethanol produces the carboxylate salt, which can be acidified to the free acid.
Conditions Comparison :
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6 M HCl, 80°C | Carboxylic acid | High yield (96% in analogs) |
| Basic | NaOH, ethanol, reflux | Carboxylate salt | Requires neutralization |
Alkylation Reactions
The amino group can undergo alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF. Steric hindrance from the adjacent imidazole ring may reduce reaction efficiency.
Mechanism :
This reaction is critical for modifying pharmacokinetic properties in drug design.
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes or ketones. For example, reaction with benzaldehyde yields an imine intermediate :
These intermediates are precursors for heterocyclic systems like quinazolines .
Imidazole Ring Reactivity
The imidazole nitrogen can act as a nucleophile in substitutions. For instance, reaction with ethyl bromoacetate under basic conditions forms bis-imidazole derivatives:
Key Catalysts :
-
BF₃·Et₂O : Enhances electrophilic substitution at C-4/C-5 positions .
-
Iodine/FeCl₃ : Promotes oxidative cyclization in multi-component reactions .
Reductive Amination
The amino group reacts with carbonyl compounds (e.g., ketones) in reductive amination using NaBH₃CN or H₂/Pd-C. This modifies the amino moiety while preserving the ester and imidazole groups.
Cyclization Pathways
Under dehydrating conditions (e.g., PPA or POCl₃), the compound forms fused heterocycles. For example, heating with POCl₃ yields imidazo[1,2-a]imidazoles via intramolecular cyclization .
Example Pathway :
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Functional Group Modified |
|---|---|---|---|
| Acylation | AcCl, Et₃N, DCM, 0°C | N-Acetyl derivative | Amino group |
| Ester Hydrolysis | 6 M HCl, 80°C, 3 hr | Carboxylic acid | Ester group |
| Alkylation | CH₃I, NaH, DMF, -10°C | N-Methyl derivative | Amino group |
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | Imine | Amino group |
| Imidazole Alkylation | BrCH₂COOEt, K₂CO₃, DMF, 60°C | Bis-imidazole | Imidazole ring |
This compound’s versatility stems from its three reactive centers: the amino group, ester moiety, and imidazole ring. Current research prioritizes optimizing reaction conditions (e.g., solvent, temperature) to enhance yields and selectivity . Further studies are needed to explore catalytic asymmetric reactions and biological applications of its derivatives.
Scientific Research Applications
ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 183.21 g/mol . It is also known by other names such as this compound, 1219531-39-1, AKOS016346740, and EN300-177139 .
While specific applications of this compound are not detailed in the provided search results, the broader chemical context of related compounds and structural features offer some insight.
Chemical Properties
- Computed Properties : this compound has one hydrogen bond donor and four hydrogen bond acceptors . It contains four rotatable bonds, a topological polar surface area of 70.1 Ų, and a complexity of 186 .
- Structure : The compound contains a methylimidazolyl moiety . Imidazole derivatives are important structural components in various biological systems and pharmaceutical agents .
Potential Applications
Given the information, this compound could potentially be used in the following applications:
- Pharmaceutical Research : As an analog in structure-activity relationship (SAR) studies . Imidazole derivatives have been explored for various biological activities, and this compound may be synthesized as part of a library to identify new bioactive molecules .
- Inhibitors of IDE : As a chemical probe for Insulin-Degrading Enzyme (IDE) .
- Synthesis of Heterocyclic Compounds : As a building block in the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives with antitumor activities .
- Receptor Tyrosine Kinase Inhibitors : As an analogue for inhibitors of VEGF, PDGF and fibroblast .
Related Compounds
Other related compounds and their applications can be found in the search results :
- Ethyl 2-(1H-imidazol-4-yl)acetate : Details of this compound can be found at Ambeed .
- Ethyl 2-(1H-imidazol-2-yl)acetate : Details of this compound can be found on PubChem .
- Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate : Details of this compound can be found on PubChem .
- 2-(2-methyl-1h-imidazol-1-yl)-ethyl-piperidine hcl : Offered by Sigma-Aldrich for scientific research .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2-Methyl-1H-Benzimidazol-1-yl)Acetate
- Structural Features: This compound replaces the imidazole ring with a benzimidazole system (fused benzene and imidazole rings). The methyl group is at the 2-position of the benzimidazole, and the acetate ester lacks an amino substituent.
- Crystallography : The benzimidazole system is planar (dihedral angle = 0.88°), stabilized by C–H···N hydrogen bonds and π-π stacking (centroid distance = 3.713 Å) .
- Synthesis : Prepared via alkylation of 2-methyl-1H-benzimidazole with ethyl bromoacetate in THF .
- Key Differences: Aromaticity: Benzimidazole’s extended conjugation increases stability compared to the simpler imidazole core.
Ethyl 2-(2-Methyl-4-Nitro-1H-Imidazol-1-yl)Acetate
- Structural Features: Contains a nitro group at the 4-position of the imidazole ring. The methyl group is at the 2-position, and the ester lacks an amino substituent.
- Crystallography : Orthorhombic crystal system (space group P212121) with unit cell parameters a = 4.416 Å, b = 10.290 Å, c = 20.769 Å. The nitro group introduces steric and electronic effects, altering packing efficiency .
- Synthesis : Likely synthesized via nitration of a methyl-imidazole precursor followed by esterification.
- Key Differences: Electronic Effects: The nitro group is electron-withdrawing, reducing nucleophilicity at the imidazole ring compared to the amino-substituted compound. Applications: Nitro groups are often intermediates for further reduction to amines, whereas the amino group in the target compound enables direct functionalization.
Ethyl 2-Amino-2-(6,7-Dihydro-5H-Pyrrolo[1,2-c]Imidazol-1-yl)Acetate
- Structural Features: Features a bicyclic pyrrolo-imidazole system (imidazole fused with pyrrolidine). The amino group is retained at the acetate position.
- Applications : Used in drug discovery due to the rigidity of the bicyclic system, which enhances binding affinity to biological targets .
- Solubility: The bicyclic system may reduce solubility compared to the monocyclic target compound.
Biological Activity
Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has been studied for its ability to inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies have indicated that it may inhibit viral replication in specific viral models, potentially serving as a lead compound for antiviral drug development.
Table 2: Antiviral Activity Against Selected Viruses
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Table 3: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial and viral replication.
- Modulation of Receptor Signaling : It can interact with cellular receptors, influencing pathways that regulate cell growth and apoptosis.
Study on Anticancer Properties
In a study assessing the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 3.5 µM, demonstrating significant potential as an anticancer agent .
Antiviral Efficacy Evaluation
Another study focused on the antiviral efficacy against Hepatitis C virus using a replicon system. The compound displayed an EC50 value below 1 µM, indicating strong antiviral activity and suggesting further exploration for therapeutic applications against hepatitis .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate, and how can reaction conditions be adapted for yield optimization?
- Methodological Answer : A common approach involves coupling imidazole derivatives with amino acid esters. For example, analogous syntheses (e.g., 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate) use glacial acetic acid (GAA) as a solvent under reflux (100°C for 2 hours), followed by ice-cold water precipitation and methanol recrystallization . Yield optimization may require adjusting stoichiometry of reactants (e.g., 2-chloroaniline) or employing phase-transfer catalysts.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for bond angle/geometry validation (e.g., N–C–C bond angles of ~122°–125°, as seen in related imidazole-acetate esters) . Complement with - and -NMR to verify proton environments (e.g., methyl group shifts at δ ~2.5 ppm) and FT-IR for functional groups (C=O stretch ~1700 cm) .
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodological Answer : Imidazole-acetate derivatives are precursors for bioactive molecules, such as antimicrobial agents or kinase inhibitors. For instance, substituted imidazole esters exhibit antibacterial activity via targeting bacterial cell wall synthesis . Structure-activity relationship (SAR) studies often focus on modifying the imidazole ring or ester group to enhance potency .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives of this compound with improved binding affinity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) optimize reaction pathways and predict electronic properties. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal substituents (e.g., nitro or methyl groups) that enhance binding to target proteins . Molecular docking (e.g., AutoDock Vina) can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in spectral data for structurally similar imidazole derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals (e.g., imidazole ring protons vs. ester methyl groups). For ambiguous crystallographic data (e.g., bond length discrepancies), perform high-resolution SC-XRD with low-temperature data collection (e.g., 295 K in ) to reduce thermal motion artifacts.
Q. How can solvent selection impact the reaction kinetics and purity of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitution but risk side reactions. GAA (as in ) protonates intermediates, stabilizing charged species and improving regioselectivity. Post-synthesis, use methanol recrystallization to remove polar byproducts while retaining the ester moiety’s integrity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L- or D-tartaric acid) is effective but requires precise pH control. Continuous flow reactors (see CRDC subclass RDF2050112 ) enhance reproducibility by minimizing batch-to-batch variability. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
Q. How do steric and electronic effects of substituents on the imidazole ring influence reaction mechanisms?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro in ) deactivate the imidazole ring, slowing nucleophilic attacks but stabilizing intermediates. Steric hindrance from methyl groups (e.g., 1-methyl substitution in ) can redirect reaction pathways; kinetic studies (e.g., time-resolved FT-IR) are critical to map mechanistic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
